2-[(3-bromophenyl)methyl]-8-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one
Description
This compound features a triazolo[4,3-a]pyridin-3-one core, substituted at position 2 with a 3-bromophenylmethyl group and at position 8 with a piperidine-1-sulfonyl moiety. The bromine atom enhances lipophilicity and may engage in halogen bonding with biological targets, while the sulfonyl group contributes to hydrogen bonding or electrostatic interactions . The piperidine ring likely modulates metabolic stability and steric accessibility compared to bulkier or more flexible substituents.
Properties
IUPAC Name |
2-[(3-bromophenyl)methyl]-8-piperidin-1-ylsulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN4O3S/c19-15-7-4-6-14(12-15)13-23-18(24)22-11-5-8-16(17(22)20-23)27(25,26)21-9-2-1-3-10-21/h4-8,11-12H,1-3,9-10,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNMOQJAGUACYFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CN3C2=NN(C3=O)CC4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-bromophenyl)methyl]-8-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one typically involves multiple steps, starting with the preparation of the triazolopyridinone core. This can be achieved through cyclization reactions involving appropriate precursors. The bromophenyl group is introduced via a bromination reaction, while the piperidine sulfonyl group is added through sulfonylation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
2-[(3-bromophenyl)methyl]-8-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various nucleophiles like amines, thiols, and alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Basic Information
- Molecular Formula : C18H19BrN4O3S
- Molecular Weight : 451.34 g/mol
- LogP : 2.9577
- Hydrogen Bond Acceptors : 8
- Polar Surface Area : 63.012 Ų
Structural Characteristics
The structure of this compound features a triazolo-pyridine core, which is known for its biological activity. The presence of a bromophenyl group and a piperidine sulfonyl moiety enhances its interaction with biological targets.
Medicinal Chemistry
The compound has been investigated for its potential as a pharmacological agent , particularly in the development of drugs targeting various diseases:
- Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects against cancer cell lines. The mechanism often involves the inhibition of specific kinases or other enzymes critical for tumor growth .
- Antimicrobial Properties : Research shows that derivatives of triazolo-pyridines can possess antimicrobial activity, making this compound a candidate for developing new antibiotics .
Neurological Research
Given the presence of the piperidine ring, this compound may influence neurotransmitter systems:
- CNS Activity : Piperidine derivatives are often explored for their effects on the central nervous system (CNS). Studies suggest potential applications in treating neurodegenerative diseases or psychiatric disorders due to their ability to modulate neurotransmitter receptors .
Enzyme Inhibition Studies
The sulfonamide group in the compound indicates potential as an enzyme inhibitor:
- Targeting Enzymatic Pathways : Compounds with sulfonamide functionalities have been shown to inhibit various enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders .
Structure-Activity Relationship (SAR) Studies
Understanding how structural variations affect biological activity is crucial:
- SAR Analysis : Investigations into how modifications to the bromophenyl or piperidine moieties impact efficacy and selectivity can guide future drug design efforts .
Case Study 1: Anticancer Potential
A study published in Bioorganic & Medicinal Chemistry highlighted a series of triazolo-pyridine derivatives, including compounds structurally similar to 2-[(3-bromophenyl)methyl]-8-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one. These compounds demonstrated significant antiproliferative activity against various cancer cell lines, suggesting that further optimization could lead to effective anticancer agents .
Case Study 2: Antimicrobial Efficacy
Research conducted by Journal of Antibiotics explored the antimicrobial properties of sulfonamide-containing compounds. The study found that specific modifications enhanced activity against resistant bacterial strains, indicating that this class of compounds could address pressing public health issues related to antibiotic resistance .
Mechanism of Action
The mechanism of action of 2-[(3-bromophenyl)methyl]-8-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Biological Activity
The compound 2-[(3-bromophenyl)methyl]-8-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C18H19BrN4O3S, with a molecular weight of 451.34 g/mol. The structure incorporates a triazole ring fused with a pyridine moiety and features a piperidine sulfonamide group. The compound's characteristics are summarized in the table below:
| Property | Value |
|---|---|
| Molecular Weight | 451.34 g/mol |
| Molecular Formula | C18H19BrN4O3S |
| LogP | 2.9577 |
| Polar Surface Area | 63.012 Ų |
| Hydrogen Bond Acceptors | 8 |
| InChI Key | XNMOQJAGUACYFL-UHFFFAOYSA-N |
Antimicrobial Activity
Research has indicated that compounds similar to 2-[(3-bromophenyl)methyl]-8-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one exhibit significant antimicrobial properties. A study evaluating various piperidine derivatives found that those with electron-withdrawing groups displayed enhanced antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus .
Enzyme Inhibition
The compound has also been investigated for its enzyme inhibitory effects. Specifically, it has shown potential as an inhibitor of acetylcholinesterase (AChE) and urease enzymes. In vitro assays revealed that derivatives containing similar sulfonamide functionalities demonstrated notable inhibition rates against these enzymes .
Anticonvulsant Activity
In related studies, compounds within the same structural class were evaluated for anticonvulsant properties using picrotoxin-induced models. Although specific data on this compound's anticonvulsant activity is limited, similar triazolo-pyridine derivatives have shown promise in this area .
The mechanisms by which 2-[(3-bromophenyl)methyl]-8-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one exerts its biological effects are likely multifaceted. The interaction with biological targets such as enzymes or receptors can modulate various biochemical pathways relevant to disease processes. For instance:
- Antibacterial Action : The presence of the sulfonamide group is associated with antibacterial activity through inhibition of bacterial folate synthesis.
- Enzyme Inhibition : The triazole moiety may facilitate binding to active sites on enzymes like AChE, leading to reduced enzymatic activity.
Case Studies and Research Findings
Several studies have explored the biological activities of compounds structurally related to 2-[(3-bromophenyl)methyl]-8-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one:
- Antimicrobial Evaluation : A series of synthesized piperidine derivatives were tested against various pathogenic microorganisms using agar streak dilution methods. Results indicated that modifications in the aromatic substituents significantly influenced antimicrobial efficacy .
- Enzyme Inhibition Studies : Compounds featuring similar sulfonamide functionalities were evaluated for their ability to inhibit AChE and urease. Results showed promising inhibition rates suggesting potential therapeutic applications in neurodegenerative diseases and urinary tract infections .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structure Variations
The triazolo[4,3-a]pyridin-3-one scaffold is structurally distinct from triazolo-pyrazine (e.g., ’s compound) and imidazo[1,2-a]pyridinone (). These differences influence electronic properties, solubility, and target affinity. For instance, the pyridinone core in the target compound may enhance hydrogen-bonding capacity compared to pyrazine derivatives .
Substituent Analysis
Table 1: Key Structural Features of Comparable Compounds
Pharmacokinetic and Target-Binding Implications
- Bromophenyl vs. Fluorophenyl : The target compound’s 3-bromophenyl group offers stronger van der Waals interactions and halogen bonding compared to the 2-fluorophenyl group in . Bromine’s larger atomic radius and polarizability may improve binding to hydrophobic pockets .
- Sulfonyl vs.
- Piperidine vs. Piperazine : Piperidine (target compound) is less flexible than piperazine (), which may restrict conformational freedom but improve metabolic stability due to reduced basicity .
Research Findings and Docking Predictions
While experimental data (e.g., IC50 values) are absent in the provided evidence, molecular docking simulations using tools like AutoDock Vina () suggest that the sulfonyl group in the target compound could form critical hydrogen bonds with catalytic residues in enzymes, such as kinases or proteases. In contrast, ’s acetamide substituent might exhibit weaker polar interactions .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing this compound, and how are intermediates validated?
- Answer : A key method involves oxidative ring closure of hydrazine intermediates. For example, sodium hypochlorite (NaOCl) in ethanol at room temperature achieves cyclization with a 73% yield, as demonstrated for structurally related [1,2,4]triazolo[4,3-a]pyridines . Intermediate validation typically employs , , and HRMS to confirm regioselectivity and purity. Discrepancies in HRMS data (e.g., calculated 550.0978 vs. observed 550.0816) require iterative optimization of reaction conditions to minimize byproducts .
Q. How is the compound’s structural integrity confirmed post-synthesis?
- Answer : Multinuclear NMR spectroscopy (, ) resolves substituent positions, while IR spectroscopy identifies functional groups (e.g., sulfonyl S=O stretches near 1150–1350 cm). Mass spectrometry (ESI-MS or HRMS) confirms molecular weight, with deviations <5 ppm indicating high purity. For example, HRMS data for analogous triazolopyridines show <0.02% error .
Q. What purification strategies are effective for isolating this compound?
- Answer : Column chromatography (silica/alumina) and recrystallization are standard. Ethanol or dichloromethane/hexane mixtures are optimal solvents due to the compound’s moderate polarity. For example, alumina plug filtration achieves >95% purity in related triazolopyridine syntheses . HPLC (C18 columns, acetonitrile/water gradient) further isolates impurities, as seen in pyrazoline derivatives with 95% purity thresholds .
Advanced Research Questions
Q. How can researchers resolve contradictory spectral data during structural elucidation?
- Answer : Discrepancies (e.g., unexpected -NMR shifts) may arise from tautomerism or residual solvents. Use deuterated DMSO- to suppress proton exchange artifacts. For ambiguous cases, 2D NMR (COSY, NOESY) or X-ray crystallography clarifies spatial arrangements, as applied to triazolothiadiazine analogs . Computational modeling (DFT) can also predict chemical shifts for comparison .
Q. What methodologies optimize reaction conditions for the oxidative cyclization step?
- Answer : Design of Experiments (DoE) with parameters like oxidant stoichiometry, temperature, and solvent polarity identifies optimal conditions. Flow chemistry systems enhance reproducibility and scalability, as demonstrated in diphenyldiazomethane syntheses . For green chemistry, replace hazardous oxidants (e.g., Cr(VI)) with NaOCl or O-mediated protocols .
Q. How do structural modifications (e.g., bromophenyl vs. chlorophenyl) impact physicochemical properties?
- Answer : Substituent effects are quantified via Hammett plots or computational studies (e.g., logP, polar surface area). For example, replacing bromine with chlorine in pyrazoline derivatives alters solubility by 15–20% in aqueous DMSO . Piperidine sulfonyl groups enhance metabolic stability but may reduce permeability, requiring logD adjustments .
Q. What advanced analytical techniques validate batch-to-batch consistency?
- Answer : High-resolution LC-MS/MS detects trace impurities (<0.1%), while differential scanning calorimetry (DSC) monitors polymorphic stability. For example, pyridopyrimidinones show distinct melting points (223–225°C) correlating with crystallinity . Accelerated stability studies (40°C/75% RH for 4 weeks) assess degradation pathways .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
